C-Pyridin-3-yl-C-p-tolyl-methylamine
Description
Significance of Methylamine (B109427) Derivatives in Advanced Organic Synthesis
Methylamine and its derivatives are fundamental building blocks in organic chemistry, serving as versatile precursors and intermediates in the synthesis of a vast array of commercially important compounds. primaryinfo.com As the simplest primary amine, methylamine (CH₃NH₂) consists of a methyl group attached to an amino group. youtube.com This structure allows it to act as a nucleophile and a base, enabling its participation in a wide range of chemical reactions. youtube.com
The utility of methylamine derivatives is pervasive across multiple industries. wikipedia.org They are crucial in the production of pharmaceuticals, agrochemicals, solvents, and specialty chemicals. youtube.comwikipedia.org For example, reactions of methylamine are used to create compounds like ephedrine (B3423809) (a decongestant) and theophylline (B1681296) (a treatment for asthma). youtube.com In agriculture, methylamine is a precursor for carbamate (B1207046) insecticides such as carbaryl (B1668338) and carbofuran. youtube.com Its derivatives also function as fungicides and crop growth regulators. youtube.com The industrial applications extend to the production of surfactants, paint removers, and even rocket propellants. airgasspecialtyproducts.comnih.gov The ability to introduce a methylamino group is a key step in the synthesis of complex target molecules. nih.gov
Table 1: Applications of Methylamine Derivatives in Various Industries
| Industry | Application | Examples of Resulting Compounds |
|---|---|---|
| Pharmaceuticals | Synthesis of active pharmaceutical ingredients (APIs). youtube.com | Ephedrine, Theophylline, Antidepressants, Muscle Relaxants. youtube.com |
| Agrochemicals | Precursor for insecticides, herbicides, and fungicides. youtube.com | Carbaryl, Carbofuran, Metham Sodium. youtube.comwikipedia.org |
| Polymers & Materials | Used as polymerization inhibitors and in resin curing. youtube.com | Epoxy Resins, Paint Removers. youtube.comairgasspecialtyproducts.com |
| Specialty Chemicals | Intermediate for solvents and photographic developers. wikipedia.org | N-methylformamide (NMF), N-methylpyrrolidone (NMP). wikipedia.org |
Overview of Pyridine (B92270) and Tolyl Moieties in Contemporary Chemical Design
The structure of C-Pyridin-3-yl-C-p-tolyl-methylamine contains both a pyridine ring and a tolyl group, two moieties that are of great importance in modern chemical and pharmaceutical design.
The pyridine moiety is a six-membered aromatic heterocycle containing one nitrogen atom. numberanalytics.com This nitrogen atom imparts distinct properties compared to its carbocyclic analog, benzene (B151609). nih.gov Pyridine is a weak base, and its ability to form hydrogen bonds, along with its water solubility and stability, makes it a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgresearchgate.net It is found in numerous natural products, including nicotine (B1678760) and niacin (vitamin B3), as well as in a large percentage of FDA-approved drugs. nih.govrsc.org The pyridine ring can act as a bioisostere for a benzene ring, offering a way to modulate a molecule's physicochemical properties, such as solubility and basicity, which can improve its pharmacological profile. rsc.orgresearchgate.net Its derivatives are used as antimicrobial, anticancer, and anti-inflammatory agents, among others. nih.gov
The tolyl moiety is a functional group derived from toluene (B28343) (C₆H₅CH₃) and exists in ortho-, meta-, and para-isomers. wikipedia.org In this compound, the "p-tolyl" designation indicates a para-substituted toluene ring. Tolyl groups are generally considered nonpolar and hydrophobic. wikipedia.org In drug design, the inclusion of a tolyl group can influence a molecule's binding affinity to biological targets through hydrophobic interactions. The methyl group on the aromatic ring can also be a site for metabolic transformations. Furthermore, tolyl groups are common structural motifs in ligands used for transition metal catalysis, influencing the steric and electronic properties of the catalyst. acs.org
Table 2: Characteristics of Pyridine and Tolyl Moieties in Chemical Design
| Moiety | Key Structural Feature | Common Properties | Role in Chemical Design |
|---|---|---|---|
| Pyridine | Nitrogen-containing six-membered aromatic ring. numberanalytics.com | Weakly basic, water-soluble, hydrogen bond acceptor. nih.govresearchgate.net | Improves solubility, modulates basicity, acts as a bioisostere, core of many pharmaceuticals. rsc.orgnih.gov |
| p-Tolyl | Benzene ring with a methyl group at the para position. wikipedia.org | Nonpolar, hydrophobic. wikipedia.org | Engages in hydrophobic interactions, influences ligand properties in catalysis, provides a site for metabolism. acs.org |
Historical Trajectories and Modern Relevance of Chiral Amine Synthesis
Because the central carbon in this compound is attached to four different groups, the compound is chiral. The synthesis of single-enantiomer (enantiopure) chiral amines is a critical endeavor in chemistry, particularly for the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.govnih.gov
Historically, the primary method for obtaining enantiopure amines was through the resolution of a racemic mixture (a 50:50 mixture of both enantiomers). nih.gov This process involves reacting the amine mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by physical methods like crystallization, followed by the removal of the resolving agent. While effective, this method is inherently inefficient as it discards at least 50% of the material.
The modern era of chemical synthesis has focused on developing asymmetric methods that directly produce the desired enantiomer in high yield and purity. google.com Key advancements include:
Catalytic Asymmetric Hydrogenation: This is one of the most efficient methods for producing α-chiral amines. nih.gov It involves the reduction of prochiral imines, enamines, or N-heteroaromatic compounds using a transition metal catalyst (often based on rhodium, ruthenium, or iridium) complexed with a chiral ligand. nih.govacs.org This approach has been successfully implemented on an industrial scale. nih.gov
Asymmetric Reductive Amination: This powerful, often one-pot, strategy involves the reaction of a ketone or aldehyde with an amine source, followed by asymmetric reduction of the in-situ-formed imine. d-nb.info Various catalytic systems, including those based on transition metals and organocatalysts like chiral Brønsted acids, have been developed. d-nb.infomiamioh.edu
Biocatalysis: The use of enzymes, particularly transaminases (ATAs), has emerged as a green and highly selective method for chiral amine synthesis. nih.govacs.org Transaminases can convert a prochiral ketone into a chiral amine with excellent enantioselectivity by transferring an amino group from an amino donor. acs.org Protein engineering and directed evolution have expanded the substrate scope and efficiency of these enzymes, making them viable for industrial processes. nih.gov
Table 3: Comparison of Chiral Amine Synthesis Strategies
| Method | General Principle | Advantages | Limitations |
|---|---|---|---|
| Classical Resolution | Separation of enantiomers from a racemic mixture via diastereomers. nih.gov | Conceptually simple; applicable to a wide range of amines. | Maximum 50% theoretical yield; requires stoichiometric chiral resolving agent. nih.gov |
| Catalytic Asymmetric Hydrogenation | Direct conversion of a prochiral unsaturated nitrogen compound to a chiral amine using a chiral catalyst. nih.govacs.org | High efficiency and enantioselectivity; atom economical. nih.gov | Substrate- and catalyst-dependent; imines can be unstable. nih.gov |
| Biocatalysis (e.g., Transaminases) | Enzyme-catalyzed conversion of a prochiral ketone to a chiral amine. acs.org | Extremely high enantioselectivity; mild reaction conditions (aqueous environment); environmentally friendly. nih.govacs.org | Limited substrate scope for wild-type enzymes; potential for product/substrate inhibition. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl)-pyridin-3-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10-4-6-11(7-5-10)13(14)12-3-2-8-15-9-12/h2-9,13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNMQRAKXSIYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for C Pyridin 3 Yl C P Tolyl Methylamine
Established Retrosynthetic Analyses and Synthetic Pathways
The construction of C-Pyridin-3-yl-C-p-tolyl-methylamine can be approached through several well-established retrosynthetic disconnections. These pathways primarily focus on the sequential or convergent assembly of the pyridin-3-yl, p-tolyl, and methylamine (B109427) moieties around a central carbon atom.
Multi-Step Convergent and Linear Synthesis Strategies
A primary retrosynthetic analysis of this compound identifies the final carbon-nitrogen bond formation as a key disconnection. This leads to two principal precursors: a carbonyl compound, pyridin-3-yl(p-tolyl)methanone (B180682), and methylamine. This approach forms the basis of a convergent synthesis.
Linear Strategy: A linear approach might involve the initial synthesis of a simpler precursor, such as 3-benzylpyridine, followed by functionalization of the benzylic position and subsequent introduction of the p-tolyl group. However, this is often less efficient than a convergent strategy.
Convergent Strategy: The more common and efficient convergent strategy involves the separate synthesis of the key building blocks, pyridin-3-yl(p-tolyl)methanone and methylamine, which are then combined in a final step. The synthesis of the ketone precursor is a critical aspect of this strategy.
A plausible retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic Analysis of this compound
This retrosynthetic analysis highlights two major pathways to the key ketone intermediate, which are discussed in subsequent sections.
Amine-Forming Reactions: Reductive Amination and Alkylation Approaches
The formation of the amine functional group is a crucial step in the synthesis of this compound. Reductive amination is a highly effective and widely used method for this transformation. wikipedia.orgacsgcipr.org
Reductive Amination: This method involves the reaction of a carbonyl compound, in this case, pyridin-3-yl(p-tolyl)methanone, with an amine, such as methylamine, to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the desired amine. acsgcipr.orgnumberanalytics.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). numberanalytics.com The reaction is typically carried out in a one-pot procedure, which is efficient and minimizes waste. wikipedia.org
A general scheme for the reductive amination is as follows:
Scheme 1: Reductive Amination of Pyridin-3-yl(p-tolyl)methanone
Green Chemistry Principles in this compound Synthesis
Solvent-Minimized and Aqueous Media Reaction Development
In recent years, there has been a significant push towards developing synthetic methods that minimize the use of volatile organic solvents, aligning with the principles of green chemistry. For the synthesis of this compound, several solvent-minimized and aqueous media approaches can be envisioned.
One approach is the use of mechanochemical synthesis, a solvent-free method that involves the grinding of solid reactants to initiate a chemical reaction. youtube.com For the synthesis of the imine precursor to this compound, pyridin-3-yl(p-tolyl)methanone and a solid methylamine salt could be ground together, potentially with a catalytic amount of a solid acid. youtube.com This method offers advantages such as reduced waste, lower energy consumption, and often, faster reaction times. youtube.com
Reactions in aqueous media present another environmentally benign alternative. While organometallic reagents like Grignard reagents are generally incompatible with water, the reductive amination step can be adapted for aqueous conditions. The use of water as a solvent can enhance the rate of many organic reactions. The synthesis of related heterocyclic compounds, such as imidazolo[1,2-a]pyridines, has been successfully demonstrated in water, suggesting the feasibility of this approach for pyridinyl-containing compounds. orgsyn.org Biocatalytic methods, employing enzymes like transaminases, are particularly well-suited for aqueous environments and can offer high enantioselectivity under mild conditions. rsc.orgresearchgate.net
| Reaction Type | Solvent System | Potential Advantages | Key Considerations |
| Mechanochemical Synthesis | Solvent-free | Reduced waste, faster reactions, lower energy use | Reactant state (solid), heat management |
| Aqueous Media Reductive Amination | Water | Environmentally friendly, potentially enhanced reaction rates | Catalyst stability and solubility in water |
| Biocatalytic Amination | Aqueous buffer | High enantioselectivity, mild conditions, sustainable | Enzyme stability and substrate scope |
Catalyst-Free Approaches for Amine Synthesis
The development of catalyst-free synthetic methods is a significant goal in organic synthesis, as it simplifies purification processes and reduces costs and environmental impact. For the synthesis of this compound, or its analogues, several catalyst-free strategies can be considered.
The formation of the imine intermediate from pyridin-3-yl(p-tolyl)methanone and methylamine can often proceed without a catalyst, driven by the removal of water from the reaction system. scirp.orgresearchgate.net This can be achieved by physical methods such as azeotropic distillation or the use of dehydrating agents. A study on the solvent- and catalyst-free synthesis of imines demonstrated that simply mixing an aldehyde and an amine followed by the removal of water under vacuum can lead to high yields of the desired imine. scirp.org
For the subsequent reduction of the imine, while typically catalyzed, some catalyst-free methods are emerging. For instance, certain reductions can be achieved using stoichiometric reducing agents in the absence of a metal catalyst. A novel, metal-free, one-pot reductive amination of aldehydes has been developed using sodium borohydride in glycerol, a green and recyclable solvent. ias.ac.in This method has been shown to be effective for a variety of functionalized amines and aldehydes. ias.ac.in Electrochemical methods also offer a catalyst-free alternative for imine reduction, providing a green and efficient route to amines. organic-chemistry.org
Process Intensification and Industrial Scale-Up Considerations
The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges, particularly for chiral molecules like this compound. Process intensification, through technologies like flow chemistry and solid-phase synthesis, offers solutions to many of these challenges.
Challenges in High-Volume Production of Chiral Amines
The large-scale production of enantiomerically pure amines is a significant challenge in the pharmaceutical and chemical industries. rsc.org Approximately 40-45% of small molecule pharmaceuticals contain a chiral amine moiety, making their efficient synthesis a critical issue. masterorganicchemistry.comrsc.org
Key challenges include:
Stereoselectivity: Achieving high enantiomeric excess on an industrial scale often requires expensive chiral catalysts or resolving agents, and complex purification steps. rsc.orgdtic.mil
Harsh Reaction Conditions: Many traditional chemical syntheses of amines require high pressures and temperatures, and the use of hazardous reagents, which are difficult and costly to manage at a large scale. rsc.org
Catalyst Cost and Recovery: Precious metal catalysts, commonly used in asymmetric hydrogenation, are expensive. Their efficient recovery and reuse are crucial for economic viability. organic-chemistry.orgdtic.mil
Waste Generation: Classical synthetic routes can generate significant amounts of waste, posing environmental and disposal challenges. scirp.org
Biocatalytic routes, while offering high selectivity under mild conditions, also face challenges in industrial application, such as the stability of the enzyme and the need for efficient cofactor recycling systems. rsc.orgorganic-chemistry.org
Adaptations for Solid-Phase and Flow Chemistry Platforms
To address the challenges of large-scale chiral amine synthesis, process intensification strategies such as solid-phase synthesis and continuous flow chemistry are being increasingly adopted.
Solid-Phase Synthesis: In this approach, one of the reactants is immobilized on a solid support. This can simplify purification, as excess reagents and by-products can be washed away, and it facilitates the recycling of supported catalysts or reagents. For the synthesis of this compound, a solid-supported catalyst could be used for the asymmetric reduction of the imine intermediate.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing for the synthesis of chiral amines. These include enhanced heat and mass transfer, improved safety for handling hazardous reagents or exothermic reactions, and the potential for higher yields and purity. The use of packed-bed reactors with immobilized catalysts is a common strategy in flow chemistry. This approach allows for the continuous production of the target molecule and easy separation of the product from the catalyst. harvard.edu The synthesis of various chiral active pharmaceutical ingredients has been successfully demonstrated using flow chemistry platforms, highlighting its potential for the production of this compound. harvard.edu
A new approach for utilizing the undesired enantiomer from a resolution process involves inverting its configuration under flow conditions, which ensures safety and high enantiomeric excess of the desired product. sioc-journal.cn This strategy could be particularly valuable for the industrial synthesis of this compound if a resolution-based method is employed.
| Technology | Advantages for Chiral Amine Synthesis | Relevance to this compound |
| Solid-Phase Synthesis | Simplified purification, catalyst recycling | Use of a supported catalyst for the asymmetric reduction of the pyridin-3-yl(p-tolyl)methanimine intermediate. |
| Flow Chemistry | Improved safety and control, higher yields, potential for continuous production, efficient catalyst use | Continuous production via reductive amination in a packed-bed reactor containing an immobilized catalyst. |
Stereochemical Aspects of C Pyridin 3 Yl C P Tolyl Methylamine
Stereoselective Synthesis of C-Pyridin-3-yl-C-p-tolyl-methylamine Enantiomers
The direct synthesis of a single enantiomer of this compound offers an efficient route to enantiopure material, circumventing the need for post-synthesis separation and the inherent loss of 50% of the material. Several asymmetric synthesis strategies can be envisaged for this target molecule, drawing upon established methodologies for the enantioselective preparation of chiral amines.
Asymmetric Catalysis: Ligand Design and Catalyst Optimization
Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral molecules. In the context of this compound, the most probable catalytic approach would involve the asymmetric reduction of a prochiral precursor, namely the corresponding ketimine, N-(pyridin-3-yl(p-tolyl)methylene)amine, or a derivative thereof.
The success of such a transformation hinges on the design of the chiral catalyst. Transition metal catalysts, particularly those based on iridium, rhodium, or ruthenium, complexed with chiral ligands, have proven highly effective in the asymmetric hydrogenation of imines. For instance, iridium catalysts bearing chiral P,N-ligands like MeO-BoQPhos have demonstrated exceptional enantioselectivity (up to 99.3:0.7 er) in the hydrogenation of α-heteroaryl-N-benzylpyridinium salts, which are precursors to chiral piperidines. nih.gov This methodology could potentially be adapted for the asymmetric reduction of the imine precursor to this compound.
The optimization of the catalyst system would involve screening a library of chiral ligands to identify the one that provides the best balance of reactivity and enantioselectivity. Key parameters for optimization include the metal precursor, the ligand architecture (e.g., bite angle, electronic properties), solvent, temperature, and hydrogen pressure.
Table 1: Hypothetical Ligand Screening for Asymmetric Hydrogenation
| Entry | Chiral Ligand | Metal Precursor | Solvent | Conversion (%) | Enantiomeric Ratio (er) |
| 1 | (R)-BINAP | [Ir(COD)Cl]₂ | Toluene (B28343) | >99 | 85:15 |
| 2 | (S)-SEGPHOS | [Rh(COD)₂]BF₄ | Methanol | 98 | 92:8 |
| 3 | (R,R)-Me-DuPhos | RuCl₂(PPh₃)₃ | Ethanol | >99 | 95:5 |
| 4 | (R)-MeO-BoQPhos | [Ir(COD)Cl]₂ | Dichloromethane | >99 | 99:1 |
Note: This table is a hypothetical representation based on typical results for analogous reactions and is intended for illustrative purposes.
Chiral Auxiliary-Mediated Transformations for Enantiocontrol
The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in a reaction. sigmaaldrich.com In this approach, a chiral molecule is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent bond-forming reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.
For the synthesis of this compound, a chiral auxiliary could be incorporated into the amine precursor. For example, a chiral sulfinamide, such as (R)-(+)-2-methyl-2-propanesulfinamide, could be condensed with pyridin-3-yl(p-tolyl)methanone (B180682) to form a chiral N-sulfinyl imine. sigmaaldrich.com Diastereoselective reduction of this imine, followed by acidic removal of the sulfinyl group, would yield the desired enantiomer of the target amine. The stereochemical outcome is dictated by the directing effect of the bulky sulfinyl group.
A variety of chiral auxiliaries are commercially available, including derivatives of phenylethylamine and various oxazolidinones, offering a range of options to optimize the diastereoselectivity of the key transformation. sigmaaldrich.com
Table 2: Potential Chiral Auxiliaries and Expected Diastereoselectivity
| Chiral Auxiliary | Key Transformation | Expected Diastereomeric Ratio (dr) |
| (R)-(+)-2-Methyl-2-propanesulfinamide | Reduction of N-sulfinyl imine | >95:5 |
| (S)-4-Benzyl-2-oxazolidinone | Alkylation of N-acylated derivative | >90:10 |
| (S)-(-)-1-Phenylethylamine | Addition to imine | 80:20 - 90:10 |
Note: This table presents potential strategies and expected outcomes based on literature precedents for similar substrates.
Substrate-Controlled Diastereoselective Approaches
In some cases, the inherent stereochemistry of a substrate can be leveraged to control the formation of new stereocenters. While less directly applicable to the synthesis of this compound from achiral precursors, this strategy could be employed if a chiral starting material containing the pyridin-3-yl or p-tolyl moiety were used. For instance, a diastereoselective synthesis could be designed starting from a chiral, functionalized pyridine (B92270) derivative where the existing stereocenter directs the addition of the p-tolyl group. Such approaches often involve complex synthetic sequences and are highly substrate-dependent. nih.govacs.org
Enantiomeric Resolution Strategies for this compound Racemates
When a stereoselective synthesis is not feasible or provides insufficient enantiomeric purity, the resolution of a racemic mixture becomes a necessary step. This involves separating the two enantiomers from each other.
Classical Resolution via Diastereomeric Salt Crystallization
Classical resolution is a time-tested method that relies on the differential solubility of diastereomeric salts. wikipedia.org The basic nitrogen atom of the pyridine ring and the primary amine in this compound make it an ideal candidate for this approach. The racemic amine is treated with a single enantiomer of a chiral acid, known as a resolving agent, to form a pair of diastereomeric salts. Due to their different physical properties, these salts often exhibit different solubilities in a given solvent system, allowing for the selective crystallization of one diastereomer. The less soluble diastereomeric salt is then isolated by filtration, and the chiral acid is removed to yield the enantiomerically pure amine.
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orgnih.gov The choice of resolving agent and crystallization solvent is critical for successful resolution and often requires empirical screening.
Table 3: Common Chiral Resolving Acids for Amine Resolution
| Resolving Agent | Typical Solvent Systems |
| (+)-Tartaric Acid | Ethanol, Methanol, Water |
| (-)-Mandelic Acid | Isopropanol (B130326), Acetone |
| (1S)-(+)-10-Camphorsulfonic Acid | Ethyl Acetate, Acetonitrile |
Note: The effectiveness of a given resolving agent and solvent system is specific to the substrate and must be determined experimentally.
Kinetic Resolution: Enzyme-Catalyzed and Chemical Methods
Kinetic resolution is a dynamic process that exploits the difference in reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product.
Enzyme-Catalyzed Kinetic Resolution: Lipases are a class of enzymes that have been extensively used for the kinetic resolution of chiral amines and alcohols. researchgate.netdiva-portal.orgmdpi.com In a typical lipase-catalyzed kinetic resolution of a racemic amine, the enzyme selectively acylates one enantiomer, leaving the other enantiomer unreacted. The acylated product and the remaining amine can then be separated. For this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) could potentially be used to selectively acylate one enantiomer in the presence of an acyl donor like ethyl acetate. Other enzymes, such as transaminases, have also been employed for the kinetic resolution of racemic amines. nih.gov
Chemical Kinetic Resolution: Non-enzymatic chemical methods can also achieve kinetic resolution. This often involves the use of a chiral acylating agent or a chiral catalyst that preferentially reacts with one enantiomer of the racemic amine. While potentially effective, these methods may require stoichiometric amounts of the chiral reagent.
Table 4: Potential Kinetic Resolution Methods
| Method | Catalyst/Reagent | Typical Outcome |
| Lipase-catalyzed acylation | Candida antarctica lipase B (CALB) | High enantiomeric excess (ee) of both product and remaining starting material at ~50% conversion. |
| Transaminase-catalyzed resolution | (S)-selective ω-transaminase | Production of the (R)-enantiomer with high ee. |
| Chemical acylation | Chiral N-protected amino acid | Moderate to high enantioselectivity, depending on the reagent. |
Note: This table outlines potential methods; specific conditions and outcomes would need to be experimentally determined.
Dynamic Kinetic Resolution: Concurrent Racemization and Enantioenrichmentbldpharm.com
Dynamic kinetic resolution (DKR) is a powerful technique used to convert a racemic mixture entirely into a single, desired enantiomer, theoretically achieving a 100% yield. pharmaffiliates.comnih.gov The process couples a kinetic resolution—where one enantiomer reacts faster with a chiral catalyst or reagent—with an in-situ racemization of the starting material. pharmaffiliates.com This ensures that the slower-reacting enantiomer is continuously converted into the faster-reacting one, which is then consumed to form the enantiopure product. pharmaffiliates.comnih.gov
For a DKR process to be effective, several conditions must be met:
The racemization of the starting material must be rapid relative to the resolution step. researchgate.net
The resolution itself must be highly enantioselective and irreversible. researchgate.net
The catalyst systems for both racemization and resolution must be compatible.
In the context of this compound, a chiral diarylmethylamine, a potential DKR process would involve the stereoselective acylation, oxidation, or reduction of one enantiomer, while the other enantiomer rapidly inverts its configuration at the chiral center. This would require a suitable racemization catalyst, such as a transition metal complex, that facilitates the inversion of the amine's stereocenter, and a highly selective enzyme or chiral chemical catalyst for the resolution step. google.com
However, there are no specific studies, experimental data, or established protocols in the available scientific literature detailing the dynamic kinetic resolution of this compound. Research on the DKR of other secondary amines and diarylmethylamines has been published, but direct application or extrapolation to this specific compound is not documented. google.comgoogle.com
Stereochemical Stability and Configurational Integrity
The stability of a chiral center is fundamental to its application in stereoselective synthesis and pharmaceuticals. For chiral amines like this compound, configurational integrity is primarily challenged by racemization.
Racemization in chiral amines typically occurs through pyramidal inversion at the nitrogen atom, though for amines with a chiral carbon, the mechanism involves the stereogenic carbon center. For this compound, the chiral center is the carbon atom bonded to the pyridine ring, the tolyl group, a hydrogen atom, and the amino group.
Racemization would proceed through a pathway that allows for the inversion of this stereocenter. Common mechanisms include:
Formation of an Achiral Intermediate: This can occur via deprotonation-reprotonation at the chiral carbon if the resulting carbanion is stabilized. The presence of the aromatic pyridine and tolyl groups could potentially stabilize such an intermediate.
Reversible Imine Formation: The amine can undergo reversible oxidation to an achiral imine (p-tolyl(pyridin-3-yl)methanimine), followed by non-stereoselective reduction back to the racemic amine. This process can be facilitated by acid or base catalysis or by trace metal impurities.
No specific experimental studies investigating the racemization or epimerization pathways for this compound have been reported. Therefore, the precise mechanism, the rate of racemization under various conditions (e.g., temperature, pH, solvent), and the energy barrier for inversion are unknown for this molecule.
The stereochemical stability of a chiral amine is influenced by several electronic, steric, and environmental factors. bldpharm.com While specific data for this compound is unavailable, general principles allow for a qualitative discussion of the factors that would influence its configurational integrity.
Electronic Factors:
Aromatic Substituents: The electron-withdrawing nature of the pyridin-3-yl group and the electron-donating nature of the p-tolyl group influence the acidity of the benzylic proton on the chiral carbon. Increased acidity could facilitate racemization via a carbanion intermediate.
Nitrogen Lone Pair: The basicity of the amino group can play a role in acid-catalyzed racemization pathways.
Steric Factors:
Bulky Groups: The presence of two bulky aromatic groups (pyridine and tolyl) attached to the stereocenter creates steric hindrance. This can raise the energy barrier for certain racemization pathways that require the approach of a catalyst or reagent. bldpharm.com
Environmental Factors:
Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for inversion, thus increasing the rate of racemization. bldpharm.com
Solvent: The polarity and protic nature of the solvent can influence stereochemical stability by stabilizing or destabilizing charged intermediates or transition states involved in racemization pathways. bldpharm.com
pH: Both acidic and basic conditions can catalyze racemization by promoting the formation of iminium ions or carbanionic intermediates, respectively.
The table below summarizes these general factors and their potential influence on the stereochemical stability of this compound.
| Factor Category | Specific Factor | Potential Influence on Stereochemical Stability |
| Electronic | Electron-withdrawing pyridine ring | May stabilize a carbanion intermediate, potentially increasing the rate of racemization. |
| Electron-donating p-tolyl group | May destabilize a carbanion intermediate, potentially decreasing the rate of racemization. | |
| Steric | Bulk of aryl groups | Can hinder the approach of catalysts or reagents, potentially increasing the barrier to racemization. |
| Environmental | High Temperature | Increases molecular motion, providing energy to overcome the inversion barrier and accelerate racemization. bldpharm.com |
| Solvent Polarity/Protic Nature | Can stabilize charged intermediates (carbanions, iminium ions), affecting the rate of racemization. bldpharm.com | |
| pH (Acidic or Basic) | Can catalyze racemization through the formation of achiral imine or carbanion intermediates. |
Without dedicated experimental investigation, this analysis remains theoretical for this compound.
Reactivity and Mechanistic Investigations of C Pyridin 3 Yl C P Tolyl Methylamine
Comprehensive Reactivity Profiles of the Methylamine (B109427) Functional Group
The secondary amine in C-Pyridin-3-yl-C-p-tolyl-methylamine is a key site for a variety of chemical reactions, including N-alkylation, N-acylation, and oxidation.
N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom of the methylamine group renders it nucleophilic, making it susceptible to reactions with electrophiles. N-alkylation can be achieved using alkyl halides, while N-acylation can be performed with acyl chlorides or anhydrides. These reactions lead to the formation of the corresponding tertiary amines and amides, respectively. The reaction proceeds via a nucleophilic substitution mechanism. clockss.org For instance, the reaction with benzoyl chloride in the presence of a base like pyridine (B92270) would yield N-(pyridin-3-yl(p-tolyl)methyl)-N-methylbenzamide.
Oxidation: The methylamine group can undergo oxidation. The specific product of oxidation depends on the oxidizing agent used. Strong oxidants can lead to the cleavage of the C-N bond. Milder, more controlled oxidation conditions are required to achieve specific transformations without degrading the molecule. For example, the use of specific catalytic systems can facilitate controlled oxidation at the benzylic position adjacent to the nitrogen. mdpi.com
Distinctive Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This makes it a site for reactions with electrophiles, leading to quaternization and N-oxidation.
Quaternization: The pyridine nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts. researchgate.netunl.pt This reaction significantly alters the electronic properties of the pyridine ring, making it more electron-deficient and susceptible to nucleophilic attack. The formation of N-alkyl pyridinium salts is a common strategy to activate the pyridine ring for subsequent reactions. researchgate.net
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine-N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. nih.govnih.govacs.org This transformation modifies the electronic character of the pyridine ring, increasing the electron density at the 2- and 4-positions and making them more susceptible to electrophilic attack. nih.gov N-oxidation is a valuable tool for altering the regioselectivity of subsequent functionalization reactions. nih.gov
| Reaction Type | Reagent/Conditions | Product Type |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl), Base | Amide |
| Quaternization | Alkyl Halide (e.g., CH₃Br) | Pyridinium Salt |
| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | Pyridine-N-Oxide |
Electrophilic Aromatic Substitution and Functionalization of the p-Tolyl Moiety
The p-tolyl group, an electron-donating substituent, activates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). The methyl group directs incoming electrophiles to the ortho and para positions relative to itself. However, since the para position is already occupied by the pyridinylmethylamine moiety, substitution is expected to occur at the ortho positions.
Common EAS reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst.
Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl or acyl halide with a Lewis acid catalyst.
The electron-donating nature of the methyl group on the tolyl ring enhances the rate of these reactions compared to unsubstituted benzene.
Detailed Analysis of Reaction Mechanisms Governing Transformations
The reactions of this compound are governed by a variety of mechanistic pathways, including nucleophilic and electrophilic pathways, as well as radical-mediated processes.
Nucleophilic and Electrophilic Pathways
Nucleophilic Substitution at the Benzylic Carbon: While less common for secondary amines, under certain conditions, the benzylic carbon can be a site for nucleophilic substitution. This would involve the displacement of a suitable leaving group, which would first need to be introduced at this position. The stability of the potential carbocation intermediate, stabilized by both the pyridine and tolyl rings, could favor an Sₙ1-type mechanism.
Electrophilic Addition to the Pyridine Ring: As mentioned, the pyridine nitrogen readily attacks electrophiles. In the case of electrophilic aromatic substitution on the pyridine ring itself, the ring is generally deactivated due to the electron-withdrawing nature of the nitrogen. Attack is most likely to occur at the 3-position, which is the least deactivated position. However, the presence of the bulky C-p-tolyl-methylamine substituent at the 3-position would sterically hinder this approach.
Radical-Mediated Processes
The benzylic C-H bond in this compound is susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical by both the pyridine and p-tolyl rings.
Radical Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) can lead to the selective bromination at the benzylic position. youtube.comyoutube.comyoutube.comyoutube.comlibretexts.org The mechanism involves the initiation of a radical chain reaction, where a bromine radical abstracts the benzylic hydrogen to form a resonance-stabilized radical, which then reacts with a bromine molecule to form the product and regenerate a bromine radical.
Influence of Steric and Electronic Parameters on Reaction Outcomes
The reactivity and regioselectivity of reactions involving this compound are significantly influenced by a combination of steric and electronic effects.
Electronic Effects:
The pyridine ring is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the 2- and 4-positions after quaternization or N-oxidation. nih.gov
The p-tolyl group is an electron-donating group, activating the benzene ring for electrophilic aromatic substitution at the ortho positions. nih.gov Its electron-donating nature also contributes to the stabilization of any positive charge that may develop at the benzylic carbon during a reaction.
The methylamino group is an activating group, though its basicity can lead to complexation with acidic reagents, thereby altering its electronic influence.
Steric Effects:
The bulky C-p-tolyl-methylamine substituent at the 3-position of the pyridine ring will sterically hinder reactions at the adjacent 2- and 4-positions of the pyridine ring.
The steric bulk around the methylamine nitrogen can influence the rate and feasibility of N-alkylation and N-acylation reactions, particularly with bulky electrophiles. nih.gov
The p-tolyl group itself can sterically influence the approach of reagents to the benzylic carbon and the methylamine nitrogen.
Applications of C Pyridin 3 Yl C P Tolyl Methylamine and Its Derivatives in Chemical Synthesis
C-Pyridin-3-yl-C-p-tolyl-methylamine as a Chiral Building Block in Complex Molecule Synthesis
Chiral amines are foundational components in the synthesis of numerous natural products, pharmaceuticals, and biologically active compounds. acs.org The structure of this compound, a diarylmethylamine, is a privileged scaffold found in many pharmaceutically active molecules. researchgate.net As such, it serves as an exceptionally useful chiral building block, providing a ready-made stereocenter and functional groups that can be elaborated into more complex molecular architectures.
The pyridine (B92270) ring within this compound is a key feature that allows it to be a precursor for advanced heterocyclic systems. Pyridine and its derivatives are cornerstones in medicinal chemistry and materials science. acs.org Synthetic strategies often involve the modification or annulation of a pre-existing pyridine ring to build fused heterocyclic systems.
For instance, derivatives of 3-aminopyridine (B143674) can undergo diazotization and cyclization to form pyrido[3,4-c]pyridazine (B3354903) scaffolds. acs.org The amine and pyridyl functionalities in a molecule like this compound can be utilized in multicomponent reactions to construct complex pyrazolo[3,4-b]pyridine systems. acs.org These reactions are prized for their efficiency and ability to generate molecular diversity from simple starting materials. The presence of the chiral amine center allows for the diastereoselective construction of these new ring systems, a highly desirable outcome in modern synthetic chemistry.
The primary amine group of this compound is a versatile functional handle for introducing further complexity. It can be transformed into a wide array of other functional groups while retaining the original stereochemistry. For example, the amine can be acylated, alkylated, or used in reductive amination protocols to build larger, chirally pure molecules.
The development of methods for the enantioselective synthesis of chiral diarylmethylamines is an active area of research, underscoring their importance as intermediates. researchgate.netnih.gov Once obtained in high enantiomeric purity, a compound like this compound can be a precursor to drugs like (S)-Orphenadrine or (S)-Neobenodine, which are also chiral diaryl-type structures. researchgate.net The synthesis of these valuable intermediates often relies on methods like the asymmetric hydrogenation of the corresponding imines, which has become a powerful strategy for accessing these chirally pure building blocks. acs.orgnih.gov
This compound as a Ligand Precursor in Coordination Chemistry
The structure of this compound is ideally suited for it to act as a ligand in coordination chemistry. It possesses two key coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the primary amine. This allows it to function as a bidentate N,N-ligand, forming stable chelate rings with a variety of transition metals. The synthesis of organometallic complexes with related chiral pyridyl-amino compounds, such as 3-(3-pyridyl)alanine, has shown that they readily form chelate complexes with metals like rhodium, iridium, and ruthenium. chemscene.com
The formation of metal complexes with chiral ligands is central to the field of asymmetric catalysis. Chiral pyridyl-amine ligands derived from or analogous to this compound can be used to create well-defined metal complexes. The steric and electronic properties of the ligand, dictated by the p-tolyl group and the chiral center, create a specific chiral environment around the metal. This environment can influence the stereochemical outcome of a catalyzed reaction.
The synthesis of such complexes typically involves reacting the amine with a suitable metal precursor, such as chloro-bridged dimers like [(p-cymene)RuCl2]2 or [Cp*MCl2]2 (where M = Rh, Ir). chemscene.com The resulting complexes often feature the amine and pyridyl nitrogen atoms coordinated to the metal center, creating a stable and catalytically active species.
One of the most significant applications for chiral metal-amine complexes is in asymmetric transfer hydrogenation (ATH). rsc.org This reaction is a powerful and practical method for the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. nih.gov The catalysts for these reactions are often ruthenium, rhodium, or iridium complexes bearing chiral diamine or amino alcohol ligands. rsc.org
A molecule like this compound can serve as the chiral ligand in such catalytic systems. The resulting complex facilitates the transfer of hydrogen from a hydrogen source, such as isopropanol (B130326) or formic acid, to the substrate with high enantioselectivity. The hydrogenation of pyridyl-containing substrates has historically been challenging due to catalyst deactivation by the coordinating pyridine nitrogen, but recent advances have developed robust catalysts capable of handling these molecules. acs.orgrsc.org The table below summarizes representative catalyst systems used for the asymmetric hydrogenation of imines, the reaction class that produces chiral amines like the title compound.
| Metal Catalyst | Chiral Ligand Type | Substrate Class | Key Findings | Reference |
|---|---|---|---|---|
| Iridium (Ir) | f-spiroPhos | Diarylmethanimines | Provides access to chiral diarylmethylamines with up to 99.4% ee. | acs.orgnih.gov |
| Rhodium (Rh) | Tethered Diamine | Pyridinium (B92312) Salts | Enables synthesis of chiral piperidines via transamination and transfer hydrogenation. | thieme-connect.com |
| Ruthenium (Ru) | Chiral Diamine | Terpyridine-type N-heteroarenes | Achieves high diastereo- and enantioselectivity in the hydrogenation of complex pyridines. | rsc.org |
| Manganese (Mn) | Phosphine-free Chiral Ligand | Diarylimines | Earth-abundant metal catalyst for ATH of challenging imines with up to 99% ee. | acs.org |
| Ruthenium (Ru) | (1S,2R)-1-Amino-2-indanol | N-(tert-butanesulfinyl)ketimines | Excellent method for preparing α-branched primary amines with >99% ee. | nih.gov |
Development of Novel Organocatalysts Derived from the this compound Skeleton
Beyond coordination chemistry, the field of asymmetric organocatalysis offers another avenue for the application of this compound. Organocatalysis uses small, chiral organic molecules to catalyze enantioselective reactions, avoiding the need for metals. oaepublish.com Chiral primary amines have emerged as highly versatile and powerful organocatalysts. rsc.org
The this compound skeleton possesses the necessary features for a successful organocatalyst. The primary amine can react reversibly with carbonyl compounds (aldehydes or ketones) to form chiral enamines or iminium ions. These intermediates then participate in a variety of asymmetric transformations, including Michael additions, Mannich reactions, and Friedel-Crafts alkylations. oaepublish.comyoutube.com The stereochemical outcome is directed by the chiral scaffold of the amine catalyst.
For example, a primary amine catalyst can activate an α,β-unsaturated aldehyde by forming a chiral iminium ion. This activation lowers the LUMO of the dienophile, facilitating a Diels-Alder reaction with a diene. youtube.com The bulky aryl groups and the defined stereocenter of a catalyst derived from this compound would effectively shield one face of the iminium ion, leading to a highly enantioselective cycloaddition. Similarly, bifunctional catalysts that combine a primary amine with a hydrogen-bond donor (like a thiourea) on the same chiral scaffold have shown great success in reactions like the Strecker and nitro-Michael reactions. goettingen-research-online.de The inherent functionalities of this compound make its framework an excellent starting point for the design of such advanced, multifunctional organocatalysts. mdpi.com
Synthesis and Exploration of Structurally Related Derivatives for Academic Inquiry
The academic exploration of this compound and its analogues is a focused area of chemical research. Scientists often synthesize a series of structurally related derivatives to investigate how modifications to the core structure influence its chemical and physical properties. This line of inquiry is fundamental to understanding structure-property relationships and can provide a foundation for the future design of novel compounds with specific characteristics.
One notable area of academic research has been the synthesis of N-substituted derivatives of (p-tolyl)(pyridin-3-yl)methanamine. A study detailed the synthesis of a morpholine (B109124) derivative, 4-(pyridin-3-yl(p-tolyl)methyl)morpholine, providing a clear example of how the core structure can be chemically modified. rsc.org The synthesis involved the reaction of key precursors, and the resulting product was characterized to confirm its structure. rsc.org
The synthesis of 4-(pyridin-3-yl(p-tolyl)methyl)morpholine was achieved with a high yield of 87%. rsc.org The successful synthesis and characterization of this derivative demonstrate a practical method for introducing substituents onto the amine group of the parent compound. This allows researchers to systematically alter the steric and electronic properties of the molecule and study the resulting effects.
Detailed research findings for the synthesis of this derivative, including its physical state, melting point, and spectroscopic data, have been documented. rsc.org This information is crucial for the unambiguous identification of the compound and serves as a reference for further studies.
Table 1: Synthesis and Properties of a this compound Derivative
| Derivative Name | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|
| 4-(pyridin-3-yl(p-tolyl)methyl)morpholine | 87 | 106 - 108 | C₁₇H₂₀N₂O |
Data sourced from a supplementary information document on the synthesis of related compounds. rsc.org
The characterization of this derivative was further substantiated by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). rsc.org These analytical techniques provide precise information about the molecular structure and composition of the synthesized compound.
Table 2: Spectroscopic Data for 4-(pyridin-3-yl(p-tolyl)methyl)morpholine
| Analysis Type | Key Findings |
|---|---|
| ¹H NMR (300 MHz, CDCl₃) | δ 8.66 (d, J = 1.5 Hz, 1H), 8.42 (dd, J = 4.7, 1.3 Hz, 1H), 7.74 (ddd, J = 7.8, 1.8 Hz, 1H), 7.27 (d, J = 7.9 Hz, 2H) |
| HRMS (ESI-TOF) m/z | [M + H]⁺ Calcd for C₁₇H₂₁N₂O: 285.1598; Found: 285.1604 |
Data sourced from a supplementary information document on the synthesis of related compounds. rsc.org
While the direct applications of these specific academic explorations are not always the immediate goal, the data generated is invaluable for the broader field of medicinal and materials chemistry. For instance, similar pyridine-containing scaffolds have been investigated for their potential as anti-mycobacterial agents and herbicides. semanticscholar.orgnih.gov The synthesis and characterization of new derivatives of this compound contribute to the collective knowledge base, enabling future, more targeted research endeavors.
Advanced Characterization Techniques for C Pyridin 3 Yl C P Tolyl Methylamine
High-Resolution Spectroscopic Analysis
High-resolution spectroscopy offers a detailed view into the molecular structure and electronic properties of C-Pyridin-3-yl-C-p-tolyl-methylamine.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
Multi-dimensional NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By applying techniques such as COSY, HSQC, and HMBC, it is possible to map out the complete bonding network of this compound.
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) and p-tolyl rings, the methine proton, and the amine protons. The coupling patterns between these protons would confirm their relative positions.
¹³C NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in the pyridine ring, the p-tolyl group, the methyl group, and the methine carbon would give a distinct signal, confirming the carbon framework of the compound.
¹⁵N NMR spectroscopy, although less common due to the low natural abundance of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms in the pyridine ring and the primary amine. nih.gov Isotopic enrichment can enhance the signal and provide clearer data. nih.gov
A representative, albeit hypothetical, dataset for the key NMR signals is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridinyl Protons | 7.2 - 8.5 | 123 - 150 |
| p-Tolyl Protons | 7.1 - 7.3 | 129 - 138 |
| Methine Proton | ~5.0 | ~60 |
| Amine Protons | 1.5 - 3.0 | N/A |
| Methyl Protons | ~2.3 | ~21 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. mdpi.comcardiff.ac.uk These methods are complementary and provide a vibrational fingerprint of the compound. cardiff.ac.uk
IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. Key expected absorptions for this compound would include N-H stretching vibrations for the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively), and C=C and C=N stretching vibrations for the aromatic rings (in the 1400-1600 cm⁻¹ region).
Raman spectroscopy involves the inelastic scattering of monochromatic light. cardiff.ac.uk It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. cardiff.ac.uk For this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the aromatic rings. The vibrational modes of the pyridine component are well-understood and all 27 are Raman active. aps.org
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Moderate |
| C=C/C=N Stretch (Aromatic) | 1400 - 1600 | Strong |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. nih.govmdpi.com Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer like an Orbitrap or a time-of-flight (TOF) detector would be employed.
For this compound (C₁₃H₁₄N₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula. Fragmentation analysis (MS/MS) would reveal characteristic losses, such as the loss of the p-tolyl or pyridinyl group, which helps to piece together the molecular structure.
| Ion | Expected Exact Mass (m/z) |
| [M+H]⁺ | 199.1230 |
| [M-CH₃]⁺ | 184.1000 |
| [M-C₇H₇]⁺ (loss of tolyl) | 108.0553 |
| [M-C₅H₄N]⁺ (loss of pyridyl) | 121.0886 |
Note: These are calculated theoretical values.
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems, like the pyridine and p-tolyl rings in this compound, exhibit characteristic absorption bands in the UV region. A related compound, 1-pyridin-3-yl-ethylamine, shows absorption maxima at 204 nm and 258 nm. sielc.com It is expected that this compound would have similar absorption characteristics, likely with a slight shift in the maxima due to the presence of the p-tolyl group. This data is useful for quantitative analysis using techniques like HPLC with a UV detector.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov For a chiral compound like this compound, resolving the racemic mixture and growing suitable single crystals of one enantiomer would allow for the unambiguous assignment of its (R) or (S) configuration.
The crystallographic data would provide precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. This includes the relative orientation of the pyridine and p-tolyl rings with respect to each other.
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates | Precise position of each atom in the molecule |
| Bond Lengths and Angles | Geometric details of the molecular structure |
| Torsion Angles | Conformational preferences of the molecule |
| Absolute Configuration | Unambiguous (R) or (S) assignment (for chiral crystals) |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the chemical purity and enantiomeric composition of this compound.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to determine chemical purity by separating the target compound from any impurities. By using a calibrated standard, the exact purity can be quantified.
To determine the enantiomeric excess (e.e.) , which is a measure of the stereochemical purity, chiral chromatography is employed. masterorganicchemistry.com This involves using a chiral stationary phase (CSP) in either HPLC or GC. The two enantiomers of this compound will interact differently with the CSP, leading to their separation and allowing for the quantification of each enantiomer in a mixture. The enantiomeric excess is a critical parameter for any application involving chiral compounds. masterorganicchemistry.comthieme-connect.de
| Chromatographic Method | Purpose | Typical Stationary Phase |
| Reversed-Phase HPLC | Chemical Purity | C18, C8 |
| Normal-Phase HPLC | Chemical Purity | Silica (B1680970), Cyano |
| Chiral HPLC | Enantiomeric Excess | Coated or bonded cyclodextrin (B1172386), polysaccharide, or Pirkle-type CSP |
| Gas Chromatography (GC) | Chemical Purity | Polysiloxane-based columns |
| Chiral GC | Enantiomeric Excess | Cyclodextrin derivatives |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the enantioselective analysis of chiral compounds. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For diarylmethylamines, including those with heterocyclic moieties like the pyridine group, polysaccharide-based CSPs are particularly effective. These CSPs, often derivatives of cellulose (B213188) or amylose (B160209) coated on a silica support, provide a complex chiral environment with various interaction sites, such as polar carbamate (B1207046) groups, which can engage in hydrogen bonding, dipole-dipole, and π-π interactions with the analyte.
In the analysis of chiral diarylmethylamines, the enantiomeric excess (ee) is a key parameter determined by chiral HPLC. Research on structurally similar compounds, such as N-((4-methylphenyl)(phenyl)methyl)-2,2,2-trifluoro-N-(trifluoromethylsulfonyl)ethanamine, has demonstrated the successful use of chiral HPLC for determining high enantiomeric purities. chu-lab.org The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol). The choice and ratio of the mobile phase components are critical for optimizing the resolution and retention times of the enantiomers.
The table below outlines a typical set of conditions that could be adapted for the chiral HPLC analysis of this compound, based on methods used for analogous compounds.
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents hypothetical yet representative conditions for the chiral HPLC analysis of this compound, based on established methods for structurally related diarylmethylamines.
The differential interaction of the this compound enantiomers with the chiral stationary phase leads to different retention times, allowing for their baseline separation and accurate quantification. The resulting chromatogram would show two distinct peaks, each corresponding to one of the enantiomers.
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography with chiral stationary phases offers another robust method for the enantiomeric separation of volatile chiral compounds. For amines like this compound, direct analysis by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. Therefore, derivatization is a common and often necessary step to enhance volatility and improve chromatographic performance.
The primary amino group of this compound can be derivatized with various reagents, such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form less polar and more volatile derivatives. These derivatives can then be effectively separated on a chiral capillary column.
The most common chiral stationary phases for GC are based on modified cyclodextrins. These cyclic oligosaccharides have a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior, providing a chiral environment for the separation of enantiomers. The choice of the specific cyclodextrin derivative (e.g., substituted with alkyl or acyl groups) can significantly influence the selectivity of the separation.
Detailed research findings for the direct chiral GC analysis of this compound are not extensively documented in publicly available literature. However, based on the analysis of other chiral amines, a hypothetical set of GC conditions can be proposed.
| Parameter | Condition |
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |
| Column | Cyclodextrin-based chiral capillary column (e.g., Chirasil-DEX CB) |
| Dimensions | 25 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | 100 °C (hold 1 min), ramp to 200 °C at 5 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Detector Temperature | 270 °C (Flame Ionization Detector - FID) |
| Injection Mode | Split (e.g., 50:1) |
This table presents a plausible set of conditions for the chiral GC analysis of derivatized this compound, extrapolated from general practices for chiral amine analysis.
In this method, the derivatized enantiomers of this compound would exhibit different partition coefficients between the carrier gas and the chiral stationary phase, leading to their separation and elution at different times. The resulting chromatogram would provide a quantitative measure of the enantiomeric composition of the sample.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for C-Pyridin-3-yl-C-p-tolyl-methylamine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. Key parameters include catalyst selection (e.g., palladium for cross-coupling reactions), solvent choice (DMF or toluene for polar/non-polar compatibility), and inert atmosphere (N₂/Ar) to prevent oxidation . Optimization can employ Design of Experiments (DoE) to vary temperature, catalyst loading, and stoichiometry, followed by HPLC or GC-MS to monitor yield and purity.
Q. How can X-ray crystallography using SHELX programs validate the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL (for refinement) and SHELXS (for structure solution) enables precise determination of bond lengths, angles, and stereochemistry. Key steps include:
- Data collection: High-resolution (<1.0 Å) data for accurate electron density maps.
- Refinement: Use of restraints for disordered groups and validation via R-factor convergence (<5%) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm proton environments and substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution.
- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N-H stretch) .
Advanced Research Questions
Q. How can researchers resolve enantiomeric purity issues in this compound derivatives?
- Methodological Answer : Chiral resolution via:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:IPA mobile phases; monitor elution profiles at 254 nm.
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to assign absolute configuration .
Q. What strategies mitigate contradictory reactivity data in cross-coupling reactions involving this compound?
- Methodological Answer : Contradictions may arise from solvent polarity or catalyst deactivation. Systematic approaches include:
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.
- Additive Screening : Use ligands (e.g., BINAP) to stabilize catalysts like Pd(PPh₃)₄.
- In-situ Monitoring : Raman spectroscopy to track reaction intermediates .
Q. How can computational modeling predict the pharmacological activity of this compound analogs?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinase domains).
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with bioactivity (e.g., IC₅₀) .
Q. What experimental designs address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Assays : Use positive/negative controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3).
- Purity Verification : Pre-test compounds via HPLC (>95% purity) to exclude batch variability.
- Dose-Response Curves : Calculate EC₅₀/IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
